2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
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Overview
Description
Scientific Research Applications
Novel Fluorescence Probes
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid derivatives have been utilized in the development of fluorescence probes. For instance, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its variants are designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. These compounds demonstrate fluorescence upon reaction with hROS, making them useful tools in biological and chemical applications (Setsukinai et al., 2003).
Corrosion Inhibition in Steel
In the context of material science, derivatives of this compound have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. Theoretical and experimental studies on such compounds show promising results in protecting steel surfaces from corrosion, making them valuable in industrial applications (Arrousse et al., 2021).
Antimicrobial and Antifungal Applications
Several derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown efficacy against various bacterial and fungal strains, highlighting their potential in medical and pharmaceutical research for developing new antimicrobial agents (El-Meguid, 2014).
Photolysis and CO2 Absorption
Research has also delved into the photolysis of derivatives, particularly in the context of CO2 absorption. Studies on caged benzoic acids with specific chromophores have shown moderate yields of benzoic acid upon photolysis, suggesting potential applications in environmental sciences and green chemistry (Lin & Abe, 2021).
Properties
IUPAC Name |
2-[ethyl(thiolan-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-14(10-7-8-17-9-10)12-6-4-3-5-11(12)13(15)16/h3-6,10H,2,7-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRVKTNABBDXOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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